3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a furylmethyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furylmethyl and oxadiazole groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. The reaction conditions often require precise temperature control and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Acetaminophen Related Compound F: A pharmaceutical secondary standard used in quality control.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
3-[(furan-2-yl)methyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications, making it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15-6-4-7-16(12-15)21-24-20(31-25-21)14-26-19-10-3-2-9-18(19)22(28)27(23(26)29)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGIFNTYQXRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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